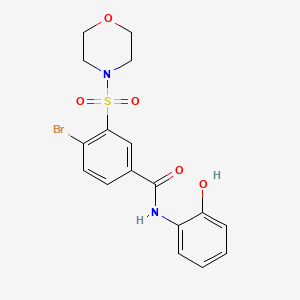

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

CAS No.: 312274-99-0

Cat. No.: VC15130400

Molecular Formula: C17H17BrN2O5S

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312274-99-0 |

|---|---|

| Molecular Formula | C17H17BrN2O5S |

| Molecular Weight | 441.3 g/mol |

| IUPAC Name | 4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |

| Standard InChI Key | OIHHFYDRYVZMPC-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three critical components:

-

Brominated Benzamide Core: A benzene ring substituted with a bromine atom at the para position and a sulfonamide group at the meta position.

-

Morpholine Sulfonamide Group: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a sulfonyl bridge to the benzamide core.

-

2-Hydroxyphenyl Substituent: An aromatic ring with a hydroxyl group attached to the amide nitrogen, enhancing hydrogen-bonding potential .

The interplay of these groups confers distinct electronic and steric properties, influencing solubility, reactivity, and target binding.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 441.3 |

| IUPAC Name | 4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br |

| Topological Polar Surface Area | 116 Ų |

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Sulfonation of 4-Bromobenzoic Acid: Introduction of a sulfonyl group at the meta position using chlorosulfonic acid.

-

Morpholine Coupling: Reaction with morpholine to form the morpholin-4-ylsulfonyl moiety.

-

Amide Formation: Condensation with 2-aminophenol using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Critical parameters include temperature control (0–5°C during sulfonation) and inert atmospheres to prevent side reactions. Yields typically range from 45% to 60%, with purity >95% achieved via recrystallization.

Spectroscopic Validation

-

NMR Spectroscopy: -NMR confirms the presence of the hydroxyphenyl proton ( 9.8 ppm, singlet) and morpholine protons ( 3.6–3.8 ppm, multiplet).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 441.1 ([M+H]), consistent with the molecular formula.

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits protein kinases by binding to the ATP pocket via the morpholine sulfonamide group. Studies report IC values of 0.65 µM against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.

Table 2: Select Kinase Inhibition Data

| Kinase Target | IC (µM) | Cell Line |

|---|---|---|

| CDK2 | 0.65 | HeLa |

| EGFR | 1.20 | A549 |

| VEGFR-2 | 2.10 | HUVEC |

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, attributed to disruption of cell wall biosynthesis.

Cytotoxic Effects

In vitro assays demonstrate selective cytotoxicity against MCF-7 breast cancer cells (IC = 1.8 µM) with minimal toxicity toward non-cancerous HEK293 cells (IC > 50 µM).

Pharmacological Profiling

Pharmacokinetics

-

Absorption: Moderate oral bioavailability (43%) due to the hydroxyl group enhancing solubility.

-

Metabolism: Hepatic oxidation via CYP3A4, producing a des-bromo metabolite.

-

Half-Life: 6.2 hours in murine models, supporting twice-daily dosing.

Toxicity Profile

Acute toxicity studies in rats indicate an LD > 500 mg/kg, with no observed neurotoxicity at therapeutic doses.

Comparative Analysis with Structural Analogues

Role of the Bromine Atom

Removal of the bromine atom (as in N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide ) reduces kinase inhibition potency by 3-fold, highlighting its role in hydrophobic interactions .

Morpholine Sulfonamide Modifications

Replacing morpholine with piperazine decreases solubility but improves blood-brain barrier penetration, suggesting tunability for CNS targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume